(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid
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Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid is a useful research compound. Its molecular formula is C25H29NO4 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry Applications
The ninhydrin reaction, a classic method for detecting primary amino groups, demonstrates the broader utility of amino acids and related compounds in analytical chemistry. This reaction forms a distinctive purple dye, Ruhemann's purple, upon reacting with amino groups, showcasing the importance of specific chemical reactions for analyzing compounds such as amino acids, peptides, and proteins across various scientific disciplines. This technique has found applications in agricultural, biochemical, clinical, environmental, and forensic sciences, among others, highlighting the versatility of amino acid-based analyses (Friedman, 2004).
Mechanism of Action
Target of Action
It’s known that this compound is used to form cyclic peptides through a ring-closing metathesis reaction . Cyclic peptides are a class of compounds that have shown a wide range of biological activity and are often used as starting points for drug discovery.
Mode of Action
The mode of action of ®-N-Fmoc-2-(7’-octenyl)glycine involves the formation of cyclic peptides. This is achieved by ring-closing olefin metathesis, a reaction that forms a carbon-carbon double bond by the redistribution of the alkene bonds in the reactants . The compound’s fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during peptide synthesis .
Pharmacokinetics
The compound’s molecular weight of 40751 g/mol may influence its pharmacokinetic properties, as molecular weight can affect a compound’s absorption and distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of ®-N-Fmoc-2-(7’-octenyl)glycine. For instance, the efficiency of the ring-closing metathesis reaction used to form cyclic peptides can be affected by the presence of impurities or the solvent used .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYYRDGOGQGGED-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743467 |
Source
|
Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191429-20-5 |
Source
|
Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9-decenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191429-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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